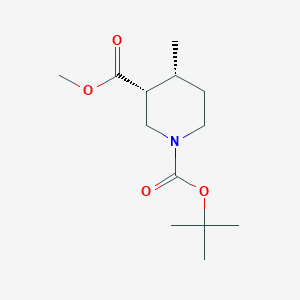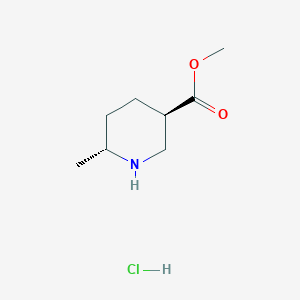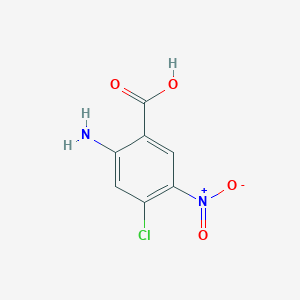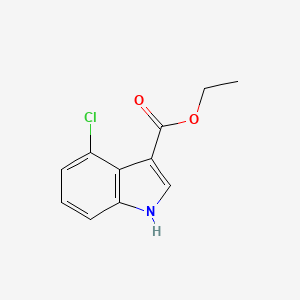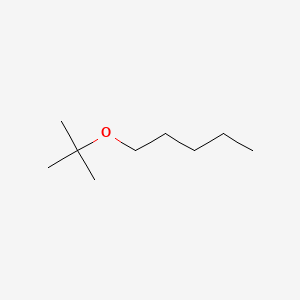
4-Iodo-3-isopropylphenol
Overview
Description
4-Iodo-3-isopropylphenol , also known as p-iodo-phenol , is a chemical compound with the molecular formula C6H5IO . Its IUPAC Standard InChIKey is VSMDINRNYYEDRN-UHFFFAOYSA-N . This compound features an iodine atom substituted at the para position of a phenolic ring, along with an isopropyl group attached to the phenolic carbon.
Scientific Research Applications
Synthesis and Body Distribution Studies
4-Iodo-3-isopropylphenol derivatives have been synthesized for use in medical imaging and brain scanning applications. A study by Braun et al. (1977) explored the synthesis of iodine-131 labeled compounds, including 4-iodo derivatives, for potential use in nuclear medicine. These compounds showed promising results in brain uptake and imaging, highlighting their potential in medical diagnostics (Braun, Shulgin, Braun, & Sargent, 1977).
X-ray Diffraction and Molecular Dynamics
Research by Wójcik & Holband (2002) utilized X-ray diffraction to study the crystal structure of 4-isopropylphenol at various temperatures. This study provided insights into the thermal expansion coefficients and molecular dynamics of 4-isopropylphenol, which is closely related to 4-Iodo-3-isopropylphenol, thereby offering valuable data for materials science and engineering (Wójcik & Holband, 2002).
Catalytic Applications
A study by Yakura et al. (2018) explored the use of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This research demonstrates the potential of 4-Iodo-3-isopropylphenol derivatives in catalytic applications, particularly in organic synthesis (Yakura et al., 2018).
Environmental and Water Treatment Studies
Chiha et al. (2010) investigated the effect of different matrices on the sonochemical degradation of 4-isopropylphenol, which is structurally related to 4-Iodo-3-isopropylphenol. This research is significant for understanding the environmental impact and treatment of water contaminants (Chiha et al., 2010).
properties
IUPAC Name |
4-iodo-3-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGJFGTVILJXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647320 | |
| Record name | 4-Iodo-3-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017608-20-6 | |
| Record name | 4-Iodo-3-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4H-Cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B3044988.png)
